molecular formula C6H11NO3 B1424398 Methyl 2-amino-2-(oxetan-3-yl)acetate CAS No. 394653-40-8

Methyl 2-amino-2-(oxetan-3-yl)acetate

Cat. No. B1424398
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(oxetan-3-yl)acetate” is a chemical compound with the molecular weight of 181.62 . It is also known as “methyl amino (3-oxetanyl)acetate hydrochloride” and is usually stored at temperatures below -10°C .


Synthesis Analysis

The synthesis of “Methyl 2-amino-2-(oxetan-3-yl)acetate” and similar compounds has been observed in various studies . It was found that increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-(oxetan-3-yl)acetate” is 1S/C6H11NO3.ClH/c1-9-6 (8)5 (7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(oxetan-3-yl)acetate” is a powder that is stored at temperatures below -10°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Methyl 2-(oxetane/azetidine-3 ylidene)acetate has been used in silver-catalyzed 1,3-dipolar cycloaddition reactions to produce oxetane/azetidine-containing spirocycles, useful in synthesizing complex molecular structures (Jones, Proud, & Sridharan, 2016).

Development of Amino Acid Derivatives

  • A study reported the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings, highlighting its potential in developing novel compounds with diverse applications (Gudelis et al., 2023).

Antibacterial Activity

  • Research has been conducted on novel compounds, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, demonstrating their in vitro growth inhibitory activity against microbes like E.coli and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).

Corrosion Inhibition

  • Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate was synthesized and found to be a highly effective inhibitor of corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).

Pharmaceutical Intermediate Preparation

  • Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate was prepared as an intermediate for pharmaceutical applications, demonstrating its utility in drug synthesis (Min, 2015).

Fluorescent Tagging of Amines

  • A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, was developed for the analysis of primary amines and carbohydrates, indicating its application in analytical chemistry (Chen & Novotny, 1997).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703906, DTXSID401294808
Record name Methyl amino(oxetan-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(oxetan-3-yl)acetate

CAS RN

394653-41-9, 394653-44-2, 394653-40-8
Record name (+)-Methyl α-amino-3-oxetaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394653-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394653-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl amino(oxetan-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Methyl α-amino-3-oxetaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-2-(oxetan-3-yl)acetate
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Synthesis routes and methods

Procedure details

(N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide). To a solution of 2-amino-2-(oxetan-3-yl)acetic acid (0.3 mmol) and (R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (0.3 mmol) in DMF (2 mL) was added DIEA (0.9 mmol), EDCI (0.33 mmol), and HOBt (0.33 mmol). The resulting solution was then stirred at rt for 1 h. The solvent was removed in vacuo to afford a residue, which was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA to afford the title compound. 1H NMR (400 MHz, MeOD) δ 8.08 (s, 1H), 7.03 (d, J=3.51 Hz, 1H), 6.55 (d, J=3.51 Hz, 1H), 6.41 (t, J=1.76 Hz, 1H), 6.37 (d, J=1.76 Hz, 1H), 4.64-4.69 (m, 1H), 4.54-4.60 (m, 1H), 4.42 (t, J=6.27 Hz, 1H), 4.07 (d, J=9.29 Hz, 1H), 3.71-3.97 (m, 3H), 1.83-1.93 (m, 1H), 1.76 (br. s., 1H), 1.62 (br. s., 1H). EIMS (m/z): calcd. for C22H24Cl2N6O2(M+1H) 475. found 475.
Name
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(oxetan-3-yl)acetate
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Reactant of Route 6
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